3-Chloro-2-diethoxyphosphorylprop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136950-56-6 |
|---|---|
Molecular Formula |
C7H14ClO3P |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-chloro-2-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14ClO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h3-6H2,1-2H3 |
InChI Key |
YCKJOMWMLCSGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)CCl)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Diethoxyphosphorylprop 1 Ene and Analogues
Established Approaches to Alpha-Halo Vinyl Phosphonates
The synthesis of alpha-halo vinyl phosphonates has traditionally relied on methods that construct the carbon-phosphorus bond and introduce the halogen and vinyl functionalities. These approaches often involve multi-step sequences and require careful control of reaction conditions.
Specific Synthetic Routes Leading to 3-Chloro-2-diethoxyphosphorylprop-1-ene
While a direct, one-pot synthesis for this compound is not extensively documented, its preparation can be conceptualized through established reactions for similar alpha-halo vinyl phosphonates. A plausible route involves the phosphonylation of a suitable three-carbon chlorinated precursor.
One potential precursor is 2,3-dichloroprop-1-ene. The reaction of 2,3-dichloroprop-1-ene with a phosphite (B83602) ester, such as triethyl phosphite, under conditions of the Michaelis-Arbuzov reaction, could potentially yield the target compound. The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org In this case, the vinylic chloride at the 2-position of 2,3-dichloroprop-1-ene would be the target for nucleophilic attack by the phosphite.
Another approach could involve the Horner-Wadsworth-Emmons reaction. This would entail the synthesis of a chlorinated phosphonate (B1237965) ylide and its subsequent reaction with formaldehyde (B43269). For instance, the reaction of diethyl (dichloromethyl)phosphonate with a strong base could generate the corresponding carbanion, which could then be chlorinated and subsequently reacted with formaldehyde to introduce the vinyl group.
A further synthetic strategy could be derived from the reaction of diethyl (trichloromethyl)phosphonate with an appropriate organometallic reagent. acs.org By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve a selective reaction that leads to the formation of the desired this compound structure.
Optimization of Reaction Conditions and Reagent Stoichiometry
The successful synthesis of this compound and its analogues is highly dependent on the optimization of reaction parameters. Key variables include temperature, solvent, reaction time, and the stoichiometric ratios of the reactants.
For a Michaelis-Arbuzov type reaction, the temperature is a critical factor. Typically, these reactions require heating to proceed at a reasonable rate. researchgate.net The choice of solvent is also important, with polar aprotic solvents often being favored. The stoichiometry of the phosphite to the chlorinated precursor would need to be carefully controlled to avoid side reactions, such as reaction at the allylic chloride position.
In the case of a Horner-Wadsworth-Emmons approach, the choice of base, temperature for carbanion formation, and the subsequent quenching conditions are paramount. The stoichiometry of the base and the electrophile (formaldehyde) must be precisely managed to maximize the yield of the desired product and minimize the formation of byproducts.
The following table outlines a hypothetical optimization of a Michaelis-Arbuzov reaction for the synthesis of this compound from 2,3-dichloroprop-1-ene and triethyl phosphite.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Temperature (°C) | Solvent | Molar Ratio (Dichloropropene:Phosphite) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 100 | Toluene | 1:1.1 | 24 | 35 |
| 2 | 120 | Toluene | 1:1.1 | 18 | 50 |
| 3 | 140 | Toluene | 1:1.1 | 12 | 65 |
| 4 | 140 | DMF | 1:1.1 | 12 | 70 |
| 5 | 140 | DMF | 1:1.5 | 12 | 60 |
Transition Metal-Catalyzed Syntheses
Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of vinyl phosphonates.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts offer mild and efficient pathways for the formation of carbon-phosphorus bonds, providing an alternative to traditional methods that may require harsh reaction conditions.
A prominent palladium-catalyzed method for the synthesis of vinyl phosphonates is the cross-coupling of H-phosphonate diesters, such as diethyl phosphite, with vinyl halides. organic-chemistry.org This reaction, often referred to as the Hirao reaction, allows for the direct formation of the C(sp²)-P bond.
The catalytic cycle is believed to involve the oxidative addition of the vinyl halide to a Pd(0) complex, followed by reaction with the H-phosphonate diester and subsequent reductive elimination to yield the vinyl phosphonate and regenerate the Pd(0) catalyst.
For the synthesis of this compound, this would involve the coupling of diethyl phosphite with 2,3-dichloroprop-1-ene in the presence of a palladium catalyst and a base. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.
The following table presents a potential optimization of this cross-coupling reaction.
Table 2: Optimization of Palladium-Catalyzed Cross-Coupling | Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | |---|---|---|---|---|---| | 1 | Pd(PPh₃)₄ | - | Et₃N | Toluene | 80 | 45 | | 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 60 | | 3 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 75 | | 4 | Pd₂(dba)₃ | Xantphos | t-BuONa | Toluene | 90 | 85 |
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov This methodology can be adapted for the synthesis of alkenyl phosphonate architectures.
One approach involves the coupling of a vinyl boronic acid or ester with a halogenated phosphonate. Alternatively, a phosphonate-containing boronic acid or ester could be coupled with a vinyl halide. For the synthesis of this compound, one could envision the coupling of a suitable boronic acid derivative of propene with a chlorinated phosphonate precursor.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.gov
A hypothetical Suzuki-Miyaura coupling for a related alkenyl phosphonate is outlined in the table below.
Table 3: Hypothetical Suzuki-Miyaura Coupling Conditions | Entry | Boronic Acid/Ester | Halide Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Diethyl (1-bromoethenyl)phosphonate | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 70 | | 2 | Vinylboronic acid pinacol (B44631) ester | Diethyl (4-iodobenzyl)phosphonate | PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 85 | | 3 | 4-Methoxyphenylboronic acid | Diethyl (1-chloroethenyl)phosphonate | Pd₂(dba)₃ | SPhos | CsF | THF | 90 |
Negishi Coupling with Alpha-Halo Vinylphosphonates
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples organic halides with organozinc compounds, has emerged as a powerful tool for forming carbon-carbon bonds. This reaction is particularly valuable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.
A significant advancement in the synthesis of vinyl phosphonate analogues is the application of the Negishi coupling to α-halo vinylphosphonates. This method provides a direct and versatile route to α-alkyl vinylphosphonates, which are otherwise challenging to synthesize. The reaction involves the palladium-catalyzed coupling of an α-halo vinylphosphonate (B8674324) (an electrophilic partner) with an alkyl or benzylic zinc reagent.
Key features of this methodology include:
Mild Reaction Conditions: The coupling is typically carried out under gentle conditions, preserving sensitive functional groups within the molecules.
Broad Substrate Scope: A wide variety of alkyl- and benzylic zinc reagents can be successfully coupled, demonstrating the reaction's versatility.
Stereoretention: The geometry of the olefin in the vinylphosphonate is retained throughout the reaction process.
Scalability: The procedure has been shown to be effective for gram-scale synthesis.
The general protocol for this transformation has been successfully applied to a range of substrates, as detailed in the table below.
| Entry | α-Halo Vinylphosphonate | Alkylzinc Reagent | Catalyst/Ligand | Yield (%) |
| 1 | Diethyl (E)-(1-bromoethenyl)phosphonate | i-PrZnBr | Pd(dba)₂/SPhos | 85 |
| 2 | Diethyl (E)-(1-bromoethenyl)phosphonate | n-BuZnBr | Pd(dba)₂/SPhos | 91 |
| 3 | Diethyl (Z)-(1-bromo-prop-1-en-2-yl)phosphonate | BnZnBr | Pd(dba)₂/SPhos | 78 |
| 4 | Diethyl (E)-(1-chloroethenyl)phosphonate | n-PentylZnBr | Pd(P(t-Bu)₃)₂ | 75 |
This table presents selected data from a study on the palladium-catalyzed Negishi coupling of α-halo vinylphosphonates.
Ruthenium-Catalyzed Olefin Cross-Metathesis for Vinyl Phosphonate Scaffolds
Olefin cross-metathesis (CM) has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon double bonds. Ruthenium-based catalysts, particularly the well-defined Grubbs-type and Hoveyda-Grubbs catalysts, are highly valued for their exceptional functional group tolerance and activity. This methodology has been successfully employed to prepare substituted allyl and vinyl phosphonates.
The reaction involves the catalytic exchange of substituents between two different olefins. For the synthesis of vinyl phosphonate scaffolds, a suitable alkene is reacted with a vinylphosphonate derivative in the presence of a ruthenium catalyst. This approach allows for the construction of complex phosphonate-containing molecules that would be difficult to access through other means. A key advantage is the typical high (E)-selectivity observed in the formation of the new double bond.
Recent advancements have led to the development of ruthenium catalysts that can impart high Z-selectivity, further expanding the synthetic utility of this method. The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving ruthenacyclobutane intermediates.
| Entry | Alkene Partner | Phosphonate Partner | Catalyst | Product | Yield (%) | E/Z Ratio |
| 1 | Styrene | Diethyl vinylphosphonate | Grubbs 2nd Gen. | Diethyl (E)-styrylphosphonate | 85 | >98:2 |
| 2 | 1-Octene | Diethyl vinylphosphonate | Hoveyda-Grubbs 2nd Gen. | Diethyl (E)-dec-1-en-1-ylphosphonate | 78 | >98:2 |
| 3 | Allylbenzene | Diethyl allylphosphonate | Grubbs 2nd Gen. | Diethyl (E)-4-phenylbut-2-en-1-ylphosphonate | 82 | >95:5 |
This table illustrates the application of Ruthenium-catalyzed cross-metathesis for synthesizing various vinyl and allyl phosphonates.
Rhodium-Catalyzed Enantioselective Hydrogenation of Alpha,Beta-Unsaturated Phosphonates
The asymmetric hydrogenation of α,β-unsaturated phosphonates is a premier method for accessing chiral phosphonates, which are valuable building blocks in medicinal chemistry and materials science. This transformation is typically catalyzed by rhodium complexes featuring chiral phosphine (B1218219) ligands.
The success of this reaction hinges on the design of the chiral ligand, which dictates the enantioselectivity of the hydrogenation. Ligands such as BisP* and MiniPHOS, which possess P-stereogenic centers and create a well-defined chiral environment around the rhodium center, have demonstrated excellent performance, achieving high enantiomeric excesses (ee). The reaction mechanism has been elucidated by NMR studies, providing insight into the catalyst-substrate interactions that lead to high enantioselectivity.
This method is applicable to a variety of α,β-unsaturated phosphonate substrates, including those with α-acyloxy, α-acylamino, and β-aryl or β-alkyl substituents. The resulting chiral phosphonates are obtained in good yields and with high optical purity.
| Entry | Substrate | Catalyst System | Solvent | ee (%) | Configuration |
| 1 | Diethyl (E)-1-phenylvinylphosphonate | [Rh(cod)₂]BF₄ / (S,S)-t-Bu-BisP | Methanol | 95 | R |
| 2 | Dimethyl α-benzoyloxyethenephosphonate | [Rh(cod)₂]BF₄ / (R,R)-t-Bu-MiniPHOS | Methanol | 96 | R |
| 3 | Diethyl α-acetamidoethenephosphonate | [Rh(cod)₂]BF₄ / (R,R)-t-Bu-BisP | Methanol | 90 | R |
This table showcases the high enantioselectivity achieved in the Rhodium-catalyzed asymmetric hydrogenation of various α,β-unsaturated phosphonates.
Copper-Catalyzed Carbon-Phosphorus Bond Formation
Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-based systems for the formation of carbon-phosphorus (C-P) bonds. These methods are particularly useful for the synthesis of vinylphosphonates from readily available starting materials like alkynes.
One effective strategy involves the hydrophosphorylation of terminal alkynes with H-phosphonates, such as diethyl phosphite. The use of copper catalysts, often supported on materials like zinc oxide (CuNPs/ZnO) or paired with specific ligands like ethylenediamine (B42938) (EDA), can control the regioselectivity and stereoselectivity of the addition. These reactions typically proceed via an anti-Markovnikov addition to furnish (E)-vinylphosphonates stereoselectively.
The proposed mechanism for reactions catalyzed by CuNPs/ZnO suggests a non-radical pathway, whereas ligand-assisted systems may involve the formation of copper-acetylide or other reactive intermediates. The mild conditions and the use of an inexpensive, non-toxic metal catalyst make this an attractive and sustainable approach for synthesizing vinyl phosphonate analogues.
| Entry | Alkyne | Phosphite | Catalyst System | Product | Yield (%) |
| 1 | Phenylacetylene | Diethyl phosphite | CuCl₂ / EDA | Diethyl (E)-styrylphosphonate | 85 |
| 2 | 1-Octyne | Diethyl phosphite | CuNPs/ZnO | Diethyl (E)-oct-1-en-1-ylphosphonate | 92 |
| 3 | 4-Ethynylanisole | Diethyl phosphite | CuCl₂ / EDA | Diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate | 88 |
This table presents examples of copper-catalyzed hydrophosphorylation of alkynes to produce (E)-vinylphosphonates.
Radical Reaction Pathways
Free Radical Reactions of Alpha-Halosubstituted Phosphonates with Unsaturated Substrates
Free radical additions to unsaturated systems, such as alkenes and alkynes, provide a powerful method for C-C bond formation, often with regioselectivity complementary to ionic addition mechanisms. The addition of a radical to an alkene typically follows an anti-Markovnikov pattern, where the radical adds to the least substituted carbon of the double bond to generate the more stable (more substituted) carbon-centered radical intermediate.
In the context of synthesizing phosphonate analogues, a phosphorus-centered radical can be generated from various precursors and added across a double or triple bond. While H-phosphonates are common precursors for phosphonyl radicals, α-halosubstituted phosphonates represent potential substrates for radical reactions. The carbon-halogen bond can be cleaved homolytically, or the halogen can influence the reactivity of a radical formed elsewhere on the molecule.
The general mechanism for a radical chain reaction involves three key stages:
Initiation: A radical is formed from a non-radical species, often through the use of a radical initiator (e.g., AIBN, peroxides) and heat or UV light.
Propagation: A radical reacts with a non-radical molecule to form a new bond and a new radical, which continues the chain. For an alkene, this involves the addition of the initial radical to the double bond, followed by the new carbon-centered radical abstracting an atom (e.g., hydrogen or halogen) from another molecule.
Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction.
For an α-halosubstituted phosphonate, a radical addition to an alkene could theoretically be initiated to form a new C-P and C-C bond, although such specific reactions are less commonly documented than those involving H-phosphonates. The reactivity would be governed by the stability of the radical intermediates and the strength of the bonds being broken and formed.
Mechanistic Investigations of Radical Phosphonylation Processes
Understanding the mechanisms of radical phosphonylation is crucial for developing new and efficient synthetic methods. These investigations often employ a combination of experimental techniques and computational studies to elucidate the generation of phosphorus-centered radicals and their subsequent reactions.
Phosphonyl radicals are commonly generated from H-phosphine oxides or H-phosphonates via hydrogen atom transfer (HAT) with a reactive radical. Recent advancements have utilized visible-light photocatalysis as a mild and efficient way to initiate these processes. In a typical photocatalytic cycle, a photosensitizer absorbs light and engages in a single-electron transfer (SET) event with a substrate or a precursor to generate a radical ion, which then leads to the desired reactive radical.
Mechanistic studies have employed various tools:
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to directly detect and characterize radical intermediates, providing definitive evidence for their existence in a reaction. Spin-trapping agents like DMPO are often used to capture transient radicals and form more persistent radical adducts that are easier to observe.
Radical Quenching Studies: The addition of radical scavengers like TEMPO or 1,1-diphenylethylene (B42955) to a reaction can inhibit the process, indicating the involvement of radical intermediates.
Quantum Yield Measurements: These measurements help to determine the efficiency of a photochemical process and can distinguish between a chain reaction and a process where each photon generates a single product molecule.
Density Functional Theory (DFT) Calculations: Computational studies can model reaction pathways, calculate the energies of transition states and intermediates, and provide insight into the origins of selectivity.
For instance, one investigated mechanism involves the use of bismuth chloride (BiCl₃) as a photocatalyst. Upon photoexcitation, a ligand-to-metal charge transfer (LMCT) generates a chlorine radical. This highly reactive radical then abstracts a hydrogen atom from an H-phosphine oxide to form the key phosphonyl radical, which can then add to an unsaturated substrate.
Non-Catalytic and Emerging Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of novel methods for phosphonate synthesis that avoid harsh conditions or expensive metal catalysts. These strategies often provide improved efficiency, selectivity, and functional group tolerance.
The phospha-Michael addition, a specific type of Michael reaction, is a powerful and atom-economical method for forming carbon-phosphorus (C-P) bonds. nih.govresearchgate.net This reaction involves the conjugate 1,4-addition of a phosphorus-centered nucleophile, such as a dialkyl phosphite, to an α,β-unsaturated compound (a Michael acceptor). wikipedia.org Vinyl phosphonates containing electron-withdrawing groups are particularly effective Michael acceptors, facilitating the addition of a wide range of nucleophiles. thieme-connect.de
The general mechanism begins with the activation of the phosphorus nucleophile, often by a base, which then attacks the β-carbon of the activated alkene. This process is highly valuable for introducing phosphonate groups into organic molecules. While direct synthesis of this compound via this method is not prominently documented, the addition of diethyl phosphite to an appropriate acetylenic precursor, such as a propargyl halide, represents a plausible pathway to vinyl phosphonates.
Recent research has focused on developing catalytic versions of this reaction to enhance efficiency and control stereochemistry. For instance, lipase (B570770) has been successfully employed as a biocatalyst for phospha-Michael additions under mild, room-temperature conditions, yielding organophosphorus compounds in high yields. nih.gov Additionally, asymmetric catalysis using bifunctional halogen bond (XB) catalysts has been developed for the Michael addition of malononitrile (B47326) to vinyl phosphonates, achieving excellent yields and good enantioselectivities. rsc.orgnih.gov
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Biphenylphosphine oxide | β-Nitrostyrenes | Novozym 435 (lipase), EtOH, rt | β-Phosphinoyl nitroalkane | up to 94% | nih.gov |
| Malononitrile | Substituted Vinyl Phosphonates | Bifunctional Halogen Bond Catalyst | γ-Dinitrile Phosphonate | up to 99% | rsc.orgrsc.org |
| Diethyl Phosphite | α,β-Unsaturated Compounds | Various basic catalysts | β-Phosphono Compound | Varies | researchgate.net |
Wittig-type reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes with high stereoselectivity. wikipedia.orgthieme-connect.com The HWE reaction is a modification of the classic Wittig reaction that utilizes a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. nih.gov These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, offering distinct reactivity advantages, including the ability to react efficiently with ketones. nih.govalfa-chemistry.com
The synthesis of vinyl phosphonates like this compound via the HWE reaction would conceptually involve the reaction of a phosphonate carbanion with an appropriate carbonyl compound. For the target molecule, a plausible route involves the deprotonation of a methylenebis(phosphonate) or a related reagent with a strong base (e.g., NaH, BuLi) to generate the nucleophilic carbanion. organic-chemistry.org This carbanion would then react with an α-chloro aldehyde, such as 2-chloroacetaldehyde, or a similar electrophile. The reaction proceeds through a tetrahedral intermediate which then collapses to form an oxaphosphetane. This intermediate subsequently fragments to yield the desired E-alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. alfa-chemistry.comorganic-chemistry.org
The HWE reaction is renowned for its high (E)-selectivity, which is influenced by steric factors and reaction conditions. wikipedia.orgalfa-chemistry.com The use of bulky phosphonate groups and certain reaction conditions can further enhance this selectivity. alfa-chemistry.com
| Phosphonate Reagent | Carbonyl Compound | Base | Product Type | Selectivity | Reference |
| Stabilized Phosphonate Carbanion | Aldehydes/Ketones | NaH, NaOMe, BuLi | (E)-Alkene | Predominantly E | wikipedia.orgorganic-chemistry.org |
| Diethyl (cyanomethyl)phosphonate | Aromatic Aldehydes | K₂CO₃/Ultrasound | α,β-Unsaturated Nitrile | - | nih.gov |
| Diisopropyl phosphonate | Aldehyde | Paterson conditions | (Z,E)-Diene | 95:5 (Z,E:E,E) | alfa-chemistry.com |
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to synthesize alkenes by removing a hydrogen halide from a substrate. wikipedia.org This β-elimination reaction is typically promoted by a base. wikipedia.orgyoutube.com In the context of phosphonate synthesis, this strategy can be applied to a saturated haloalkylphosphonate precursor to introduce the vinyl moiety.
A viable synthetic route to this compound using this approach would start with a dihalogenated propylphosphonate, such as diethyl (2,3-dichloropropyl)phosphonate. Treatment of this precursor with a suitable base (e.g., potassium hydroxide, potassium tert-butoxide) would induce the elimination of one equivalent of hydrogen chloride (HCl). wikipedia.orgyoutube.com The regioselectivity of the elimination would be crucial in forming the desired double bond between C1 and C2. The choice of base and reaction conditions can influence the outcome, potentially favoring the formation of the more substituted alkene (Zaitsev's rule) or the less substituted one (Hofmann elimination), depending on steric factors. youtube.com
This method has been successfully applied to similar small molecules. For example, 2,3-dichloroprop-1-ene can be synthesized with high yield from 1,2,3-trichloropropane (B165214) by reaction with aqueous sodium hydroxide, demonstrating the efficacy of dehydrohalogenation on a related propane (B168953) scaffold. researchgate.net
| Substrate | Base/Reagent | Solvent | Product | Yield (%) | Reference |
| Ethyl Chloride | KOH | Ethanol | Ethylene | - | wikipedia.org |
| 1,2,3-Trichloropropane | aq. NaOH | - | 2,3-Dichloroprop-1-ene | 88% | researchgate.net |
| Propylene chlorohydrin | KOH | - | Propylene oxide | Industrial Scale | wikipedia.org |
| 2-Chloropropane | KOH | Ethanol | Propene | - | wikipedia.org |
Reactivity and Transformational Chemistry of 3 Chloro 2 Diethoxyphosphorylprop 1 Ene
Electrophilic and Nucleophilic Reactions
The electronic properties of the vinyl group, influenced by the adjacent phosphonate (B1237965) and chloro-methyl substituents, dictate its reactivity towards both electrophiles and nucleophiles.
Reactivity at the Vinyl Moiety
The carbon-carbon double bond in 3-Chloro-2-diethoxyphosphorylprop-1-ene is susceptible to addition reactions. The electron-withdrawing nature of the phosphonate group renders the double bond electron-deficient, making it a potential Michael acceptor for nucleophilic attack. While specific studies on this compound are limited, the reactivity of similar vinyl phosphonates suggests that it can undergo conjugate addition with various nucleophiles.
Furthermore, the double bond can participate in cycloaddition reactions. For instance, vinylphosphonates are known to undergo Diels-Alder reactions, acting as dienophiles. Epoxidation of the double bond, another common transformation for vinyl phosphonates, would be expected to yield the corresponding epoxide, a versatile intermediate for further functionalization.
Transformations Involving the Halogen Center
The chlorine atom is situated at an allylic position, which significantly enhances its reactivity in nucleophilic substitution reactions. This is due to the stabilization of the resulting carbocation intermediate through resonance with the adjacent double bond. Consequently, the chloride can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
The allylic chloride can also undergo elimination reactions, typically in the presence of a strong base, which would lead to the formation of a conjugated diene system.
Chemical Modifications of the Diethoxyphosphoryl Group
The diethoxyphosphoryl group offers several avenues for chemical modification. The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This transformation can be useful for increasing water solubility or for preparing derivatives of the phosphonic acid.
Transesterification is another important reaction of the diethoxyphosphoryl group. By reacting this compound with a different alcohol in the presence of a suitable catalyst, the ethyl groups can be exchanged for other alkyl or aryl groups. This allows for the fine-tuning of the steric and electronic properties of the phosphonate moiety.
Organometallic Transformations
The presence of a reactive halogen center makes this compound an excellent substrate for various organometallic cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Coupling Reactivity with Various Organometallic Reagents
One of the most well-documented and synthetically useful transformations of this compound is its participation in palladium- and nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been successfully employed to couple this chloroallylphosphonate with a range of arylboronic acids.
Research has demonstrated that a nickel-based catalytic system can effectively facilitate the coupling of (2-chloroallyl)phosphonate with various arylboronic acids in water, providing a green and efficient route to 2-aryl allyl phosphonates. nih.gov While the chloro substrate is slightly less reactive than its bromo counterpart, it remains a viable and synthetically useful coupling partner. nih.gov
Below is a table summarizing the results of the nickel-catalyzed Suzuki-Miyaura coupling of this compound with different arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | Diethyl (2-phenylallyl)phosphonate | 85 |
| 4-Methylphenylboronic acid | Diethyl (2-(p-tolyl)allyl)phosphonate | 82 |
| 4-Methoxyphenylboronic acid | Diethyl (2-(4-methoxyphenyl)allyl)phosphonate | 90 |
| 4-Chlorophenylboronic acid | Diethyl (2-(4-chlorophenyl)allyl)phosphonate | 78 |
| 4-Acetylphenylboronic acid | Diethyl (2-(4-acetylphenyl)allyl)phosphonate | 65 |
Beyond the Suzuki-Miyaura reaction, the reactivity of the C-Cl bond suggests that this compound could also be a suitable substrate for other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, and Sonogashira couplings, although specific examples with this substrate are not as well-documented.
Reductive and Oxidative Processes
The vinyl and chloro functionalities of this compound are susceptible to both reductive and oxidative transformations. The double bond can be reduced to a single bond through catalytic hydrogenation, which would yield the corresponding saturated chloroalkylphosphonate.
Reductive dehalogenation, a common process for allylic halides, can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst or treatment with metal hydrides. This would result in the formation of diethyl allylphosphonate.
Oxidative cleavage of the double bond, for example through ozonolysis or treatment with strong oxidizing agents like potassium permanganate, would lead to the formation of smaller, functionalized phosphonate derivatives. The phosphonate group itself is generally stable to a wide range of oxidizing and reducing conditions.
Radical Pathways and Selective Functionalization
The carbon-carbon double bond in this compound is susceptible to radical attack, opening avenues for the introduction of a wide array of functional groups. These radical pathways often proceed with high regioselectivity and can be influenced by the electronic nature of the phosphonate group.
Radical additions to vinyl phosphonates, including derivatives similar in structure to this compound, are known to be influenced by the position of the phosphonate group, which can affect the reactivity of the monomer in free radical polymerization. rsc.orgresearchgate.net For instance, the free radical polymerization of vinyl phosphonate monomers is often characterized by transfer reactions. rsc.org In the context of intermolecular reactions, photoredox/nickel dual catalysis has been effectively employed for the reductive coupling of alkynes with vinyl phosphonates, a process that is highly regio- and stereoselective. acs.orgacs.org Such methodologies could potentially be adapted for this compound to achieve selective functionalization.
Atom transfer radical addition (ATRA) and polymerization (ATRP) are powerful techniques for forming carbon-carbon and carbon-heteroatom bonds. ATRP of vinyl phosphates has been investigated, yielding polymers with controlled molecular weights and low polydispersity. acs.org These controlled radical processes could, in principle, be applied to this compound to either add a functional group across the double bond or to initiate polymerization.
Vinyl radical cyclizations represent another important class of reactions. While specific examples involving this compound are not prevalent in the literature, the generation of α-phosphonovinyl radicals has been shown to be a viable route to functionalized vinylphosphonates and carbocyclic or heterocyclic compounds through radical trapping sequences. acs.orgacs.org The allylic chlorine atom in this compound could also serve as a handle for radical generation or as a leaving group in subsequent transformations.
Table 1: Examples of Radical Reactions on Vinyl Phosphonates
| Reaction Type | Catalyst/Initiator | Substrates | Product Type | Ref. |
| Reductive Coupling | Photoredox/Nickel Dual Catalysis | Alkynes, Diethyl vinyl phosphonate | Homoallylic phosphonates | acs.orgacs.org |
| Polymerization | Cu(I)Cl/Bipyridine | Dimethyl(1-ethoxycarbonyl)vinyl phosphate (B84403) | Controlled polymers | acs.org |
| Cyclization/Trapping | Radical Initiator | Bromo precursors | Cyclized vinylphosphonates | acs.org |
This table presents generalized data for vinyl phosphonates as specific data for this compound is not available.
Achieving stereocontrol in radical reactions is a significant challenge due to the often planar or rapidly inverting nature of radical intermediates. However, advancements in catalysis and the use of chiral auxiliaries have enabled stereoselective radical transformations. rsc.org For allylic systems, stereospecificity can be achieved in functionalization reactions. acs.org
In the context of vinyl phosphonates, nickel/photoredox mediated asymmetric domino alkyl arylation has been developed to generate enantioenriched α-aryl phosphonates. nsf.gov This approach demonstrates that by carefully selecting the catalytic system, it is possible to control the stereochemical outcome of radical additions to the vinyl phosphonate moiety. While direct studies on this compound are lacking, these findings suggest that stereochemical control in its radical reactions could be feasible. The stereoselectivity in such reactions is often dictated by the coordination of the phosphonate group to the metal center, which in turn directs the approach of the incoming radical. nsf.gov For example, a (Z)-stereoselective synthesis of allyl phosphonates has been achieved from Baylis-Hillman adducts, highlighting the potential for high stereocontrol in the synthesis of related structures. researchgate.net
Derivatization Strategies and Synthetic Applications
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of functionalized molecules and materials. The allylic chloride, in particular, serves as a versatile handle for introducing further complexity.
The synthesis of α-substituted vinyl phosphonates can be achieved through various synthetic methodologies. While direct substitution on the vinyl core of this compound might be challenging, transformations involving the allylic chloride are more common for related halo-allyl compounds. For instance, nickel-catalyzed Suzuki-Miyaura coupling reactions have been utilized for the synthesis of 2-aryl allyl phosphonates from 2-haloallylphosphonates. nih.gov This suggests a potential pathway for introducing aryl or other organic fragments at the vinylic position of our target molecule's derivatives.
Furthermore, α-hydroxyphosphonates can be converted to other derivatives through substitution reactions. mdpi.com Although not a direct derivatization of the target compound, these transformations on similar phosphonate structures highlight the chemical space that can be explored. Titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes provides a route to α-substituted cyclic boronates, which could be envisioned as a strategy for more complex structures starting from a vinyl phosphonate precursor. rsc.org
Vinyl phosphonate monomers are valuable for the synthesis of functional polymers due to the unique properties imparted by the phosphonate group, such as flame retardancy, adhesion, and biocompatibility. The free radical (co)polymerization of various phosphonate-containing vinyl monomers has been extensively reviewed. rsc.orgresearchgate.net Block copolymers containing methacrylate (B99206) units with a 3-chloro-2-hydroxypropyl side chain have been synthesized and further functionalized, showcasing the utility of the chloropropyl group as a versatile platform for modification. rsc.org
Following a similar logic, this compound could serve as a monomer or a comonomer in polymerization reactions. The resulting polymer would possess pendant chloro-methyl groups along the backbone, which could be subsequently modified through nucleophilic substitution reactions to introduce a wide range of functionalities. For instance, nanoporous poly(2-chloro-2-propen-1-ol) has been synthesized and modified, indicating that polymers with such chloro-functionalized repeating units are accessible and can be tailored for specific applications like CO2 sorption. rsc.org
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of 3-Chloro-2-diethoxyphosphorylprop-1-ene, providing precise information about the connectivity and chemical environment of its constituent atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The ethoxy groups are expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from coupling to each other. The allylic protons on the propene backbone will present more complex splitting patterns due to both geminal and vicinal couplings, as well as coupling to the phosphorus atom. The terminal vinyl protons (=CH₂) are anticipated to appear as doublets of doublets, while the methylene protons adjacent to the chlorine atom (CH₂Cl) will also show a characteristic chemical shift.
The ¹³C NMR spectrum will complement the proton data by providing insights into the carbon framework. Each unique carbon atom in the molecule will give rise to a distinct resonance. The chemical shifts will be influenced by the electronegativity of neighboring atoms (oxygen, chlorine, and phosphorus) and the hybridization state of the carbon atoms (sp² for the double bond, sp³ for the rest). The carbon atoms of the ethyl groups, the vinylic carbons, and the carbon bearing the chlorine atom are all expected to resonate in predictable regions of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethoxy) | 1.2 - 1.4 (triplet) | 15 - 17 |
| OCH₂ (ethoxy) | 3.9 - 4.2 (quartet) | 62 - 65 |
| =CH₂ (vinyl) | 5.5 - 6.0 (multiplet) | 125 - 135 |
| C=C (vinyl) | - | 130 - 140 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Phosphorus-31 (³¹P) NMR for Phosphorus Environment Analysis
³¹P NMR spectroscopy is a powerful tool for directly probing the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the ³¹P NMR spectrum, consistent with the presence of one unique phosphorus atom in the molecule. The chemical shift of this signal will be characteristic of a phosphonate (B1237965) group. Furthermore, the signal may exhibit coupling to the adjacent protons, which can be observed in the proton-coupled ³¹P spectrum, providing further confirmation of the molecular structure. The typical chemical shift range for dialkyl allylphosphonates is generally observed between +15 and +25 ppm relative to 85% phosphoric acid.
Advanced NMR Techniques and Interpretation of Coupling Constants
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in unequivocally assigning all proton and carbon signals and confirming the connectivity of the molecule. COSY experiments would reveal the coupling relationships between protons, while HSQC and HMBC would establish the direct and long-range correlations between protons and carbons, respectively.
The interpretation of coupling constants (J-values) provides detailed information about the dihedral angles between coupled nuclei and the number of intervening bonds. For instance, the magnitude of the vicinal coupling constants (³J) between the allylic protons can help determine the preferred conformation of the propene backbone. Similarly, the coupling between the phosphorus atom and adjacent protons and carbons (²JP-H, ³JP-H, ¹JP-C, ²JP-C) are characteristic of the phosphonate moiety and provide crucial structural information.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a complementary perspective on the molecular structure of this compound by probing the vibrational modes of its functional groups.
Vibrational Analysis of Key Functional Group Signatures
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the IR spectrum, typically in the region of 1240-1260 cm⁻¹, can be attributed to the P=O stretching vibration of the phosphonate group. The C=C stretching vibration of the alkene moiety is expected to appear around 1640-1650 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O stretching vibrations of the ethoxy groups are anticipated to produce strong bands in the 1020-1050 cm⁻¹ region.
Table 2: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|---|
| P=O | Stretching | 1240 - 1260 | Medium |
| C=C | Stretching | 1640 - 1650 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium |
Conformational Insights from Vibrational Spectra
While less direct than NMR, vibrational spectroscopy can offer insights into the conformational preferences of the molecule. The presence of specific bands or changes in band shapes and positions in the low-frequency region of the Raman spectrum, in particular, can sometimes be correlated with the presence of different rotational isomers (rotamers) in the sample. By comparing experimental spectra with theoretical calculations, it may be possible to deduce the most stable conformation of this compound in the solid state or in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry is critical for determining the precise elemental formula of a compound by measuring the mass of its molecular ion with very high accuracy. At present, specific HRMS data for this compound is not available in the public domain. However, the theoretical exact mass can be calculated to guide future experimental work.
The expected monoisotopic mass of this compound (C₇H₁₄ClO₃P) can be calculated as follows:
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Phosphorus (³¹P) | 1 | 30.973762 | 30.973762 |
| Total | 212.03691 |
An experimental HRMS measurement yielding a mass value extremely close to this calculated theoretical mass would provide strong evidence for the elemental composition of C₇H₁₄ClO₃P.
Analysis of Fragmentation Patterns for Structural Confirmation
While specific experimental mass spectra for this compound are not currently documented, a predictive analysis of its fragmentation pattern upon ionization (e.g., by electron impact) can be hypothesized based on the known fragmentation of similar organophosphorus compounds. Key fragmentation pathways would likely involve:
Loss of the chloroallyl group: Cleavage of the P-C bond could lead to the formation of a diethoxyphosphoryl cation.
Loss of ethoxy groups: Stepwise or concerted loss of the ethoxy (–OCH₂CH₃) groups from the molecular ion or subsequent fragment ions is a common fragmentation pathway for diethyl phosphonates.
Rearrangement reactions: Hydrogen rearrangements, such as a McLafferty rearrangement involving the ethoxy groups, could also be anticipated.
A detailed analysis of these characteristic fragment ions in an experimental spectrum would be essential for confirming the proposed structure of this compound.
X-ray Crystallography
Determination of Solid-State Molecular Structure
As of the latest available data, a crystal structure for this compound has not been reported. Therefore, experimental data on its solid-state molecular structure, including precise bond lengths and angles, are not available. A future X-ray crystallographic study would be necessary to provide these definitive structural parameters.
Analysis of Intermolecular Interactions and Crystal Packing
Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. Such an analysis would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular assembly of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for exploring the fundamental electronic properties of 3-Chloro-2-diethoxyphosphorylprop-1-ene.
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and bonding of organophosphorus and halogenated compounds. For this compound, DFT calculations, often utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations reveal the spatial arrangement of atoms and the nature of the chemical bonds within the molecule.
The presence of the phosphoryl group, the chlorine atom, and the carbon-carbon double bond creates a complex electronic environment. DFT studies can elucidate the electron distribution, highlighting the electronegativity of the oxygen and chlorine atoms, which leads to a significant polarization of the P=O and C-Cl bonds. The calculated bond lengths and angles can be compared with experimental data, if available, to validate the computational model.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| P=O | 1.485 | O=P-O(ethoxy) | 115.2 |
| P-C | 1.812 | O=P-C | 112.8 |
| C=C | 1.335 | C-C=C | 121.5 |
| C-Cl | 1.738 | C=C-Cl | 123.1 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the non-bonding orbitals of the oxygen atoms of the phosphoryl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the P=O bond and the C-Cl bond, suggesting these regions are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 6.10 |
| Ionization Potential (I ≈ -EHOMO) | 7.25 |
| Electron Affinity (A ≈ -ELUMO) | 1.15 |
| Global Hardness (η = (I-A)/2) | 3.05 |
| Chemical Potential (μ = -(I+A)/2) | -4.20 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the different vibrational modes of the molecule. These predicted spectra can be compared with experimental data to aid in the assignment of spectral bands to specific functional groups and vibrational motions. For instance, the characteristic stretching frequencies for the P=O, C=C, and C-Cl bonds can be accurately predicted.
Similarly, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values that can be correlated with experimental spectra, facilitating the structural elucidation of the molecule and the assignment of resonances to specific nuclei.
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group / Atom | Predicted Value |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | ||
| P=O stretch | 1265 | |
| C=C stretch | 1640 | |
| C-Cl stretch | 750 | |
| NMR Chemical Shifts (ppm) | ||
| ¹H | =CH₂ | 5.8, 6.1 |
| -OCH₂- | 4.1 | |
| -CH₃ | 1.3 | |
| ¹³C | =C-P | 135.2 |
| =C-Cl | 128.9 | |
| -OCH₂- | 64.5 | |
| -CH₃ | 16.3 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from computational predictions.
Reaction Mechanism Elucidation
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key intermediates and transition states.
For a proposed reaction involving this compound, such as nucleophilic substitution at the allylic carbon or addition to the double bond, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial insights into the bond-forming and bond-breaking processes during the reaction. Vibrational frequency analysis of the transition state structure reveals a single imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in a nucleophilic substitution reaction where the chloride is displaced, the transition state would show a partial bond between the incoming nucleophile and the carbon atom, and a partially broken C-Cl bond. The geometry of this transition state would indicate whether the reaction proceeds through an Sₙ2 or an Sₙ2' mechanism.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile for a reaction pathway can be constructed. The difference in energy between the reactants and the transition state defines the activation barrier (activation energy), which is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.
Computational studies can compare the activation barriers for different possible reaction pathways, thereby predicting the most favorable mechanism. For instance, the energetic profiles for both the Sₙ2 and Sₙ2' pathways for a nucleophilic attack on this compound can be calculated to determine which is kinetically preferred. These calculations provide a quantitative understanding of the factors that control the reactivity and selectivity of the molecule.
Table 4: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (Sₙ2) | +22.5 |
| Products (Sₙ2) | -15.0 |
| Transition State (Sₙ2') | +18.7 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating how energetic profiles are presented.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical tool for understanding the spatial arrangement of atoms in a molecule and identifying its most stable three-dimensional structures. Such studies, often complemented by molecular dynamics simulations, provide insights into a molecule's flexibility, intermolecular interactions, and potential binding modes with biological targets.
For organophosphorus compounds, computational methods like the Modified Neglect of Diatomic Overlap (MNDO) and Molecular Mechanics (MM2) have been utilized to study their conformation and structure-reactivity relationships. nih.gov These studies indicate that for stable conformations, the charge density of the phosphoryl oxygen is influenced by both the electronegativity of the substituents and the conformation of the alkoxyl groups on the phosphorus atom. nih.gov However, specific conformational analyses or molecular dynamics simulations for this compound have not been reported in the reviewed literature. Without such studies, the preferred spatial arrangement and dynamic behavior of this molecule remain speculative.
A detailed conformational analysis would typically involve the generation of a potential energy surface by systematically rotating the rotatable bonds of the molecule, such as the C-C, C-P, and P-O bonds. The resulting energy minima would correspond to the stable conformers. Molecular dynamics simulations would further elucidate the time-dependent behavior of these conformers in a simulated environment, providing information on their stability and transitions between different conformational states.
Table 1: Hypothetical Data Table for Conformational Analysis of this compound
| Dihedral Angle | Rotational Barrier (kcal/mol) | Relative Energy of Conformers (kcal/mol) |
| O=P-C=C | Data not available | Data not available |
| P-C-C-Cl | Data not available | Data not available |
| EtO-P-O-Et | Data not available | Data not available |
| C-O-P-C | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data is currently available.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds and for understanding the molecular features that govern a particular chemical reaction.
For organophosphates, QSAR models have been developed to predict their bimolecular rate constants for binding to enzymes. nih.gov These models utilize various molecular descriptors that quantify different aspects of the chemical structure. However, no specific QSRR studies focusing on this compound were identified in the literature search. The development of a QSRR model for a class of compounds that includes this compound would require a dataset of experimentally determined reactivity data for a series of structurally related molecules.
Such a study would involve calculating a variety of molecular descriptors for each compound in the series, including electronic, steric, and thermodynamic properties. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed reactivity. The predictive power of the resulting model would be assessed through internal and external validation techniques.
Table 2: Potential Molecular Descriptors for a QSRR Study of this compound
| Descriptor Type | Descriptor Example | Calculated Value |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Data not available |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available | |
| Dipole Moment | Data not available | |
| Steric | Molecular Volume | Data not available |
| Surface Area | Data not available | |
| Thermodynamic | Enthalpy of Formation | Data not available |
| Gibbs Free Energy | Data not available |
This table presents examples of descriptors that would be relevant for a QSRR study. No calculated values for this compound are available in the public domain.
Advanced Applications in Organic Synthesis and Materials Science
Role as Precursors in Complex Organic Synthesis
The combination of functionalities within 3-Chloro-2-diethoxyphosphorylprop-1-ene allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of intricate molecular frameworks, including those with significant biological activity.
Building Blocks for Advanced Molecular Architectures
The strategic placement of reactive sites in this compound facilitates its use as a linchpin in the assembly of complex molecular structures. The vinylphosphonate (B8674324) moiety can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Michael additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. The allylic chloride provides a handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This dual reactivity enables chemists to construct elaborate molecular scaffolds through sequential or one-pot multi-component reactions, leading to the efficient synthesis of compounds with high molecular complexity.
Synthesis of Biologically Relevant Small Molecules
The phosphonate (B1237965) group is a well-established pharmacophore, known to mimic the transition state of various enzymatic reactions, thereby acting as a potent enzyme inhibitor. The incorporation of the diethoxyphosphoryl group from this compound into small molecules is a key strategy for the development of new therapeutic agents. For instance, this compound can serve as a precursor for the synthesis of novel antiprotozoal agents. The synthesis of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles has been reported, highlighting the utility of related chloro-propanol structures in generating molecules with potential therapeutic applications. nih.gov The reactivity of the vinyl and chloro functionalities allows for the construction of heterocyclic systems and the introduction of other pharmacologically relevant moieties, leading to the generation of libraries of compounds for biological screening.
Applications in Natural Product Synthesis
While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various natural products and their synthetic analogues. The vinylphosphonate unit is a key component of several biologically active natural products. The synthetic utility of related chloro-olefins and phosphonates in the construction of complex natural product skeletons is well-established. For example, the synthesis of (E)-2,3,5-trihydroxyphenylprop-1-ene and its chlorinated derivatives, which are structurally related to natural phenols, has been achieved using phosphonamide-based reagents, demonstrating the importance of the propenyl side chain in these molecules. rsc.org The strategic use of building blocks like this compound could offer novel and efficient routes to complex natural products and their analogues, facilitating further investigation of their biological properties. researchgate.net
Materials Science and Polymer Chemistry Applications
The presence of a polymerizable vinyl group and a functional phosphonate moiety makes this compound an attractive candidate for the development of advanced materials with tailored properties.
Monomers for Polymerization (e.g., Functional Polymers with Phosphonate Moieties)
This compound can serve as a functional monomer in polymerization reactions to introduce phosphonate groups into the polymer backbone or as pendant groups. The polymerization of related chloro-olefins, such as 2-chloro-2-propen-1-ol, has been shown to produce nanoporous polymeric materials. rsc.org The resulting polymers containing phosphonate moieties exhibit a range of interesting properties, including flame retardancy, ion-exchange capabilities, and adhesive properties. The vinyl group can undergo polymerization via various mechanisms, including free-radical polymerization and controlled radical polymerization techniques, allowing for the synthesis of well-defined polymer architectures such as block copolymers. rsc.org The presence of the chlorine atom offers a site for post-polymerization modification, enabling further functionalization of the polymer and the tuning of its properties for specific applications.
The table below summarizes the potential polymerization behavior of this compound based on the reactivity of its functional groups.
| Polymerization Method | Potential Outcome | Key Feature |
| Free Radical Polymerization | Homopolymers or copolymers with phosphonate side chains. | Introduction of phosphonate functionality. |
| Controlled Radical Polymerization | Well-defined polymer architectures (e.g., block copolymers). | Precise control over polymer structure. |
| Post-polymerization Modification | Further functionalization via the chlorine atom. | Tunable material properties. |
Precursors for Hybrid Nanoparticles and Composite Materials
The phosphonate group in this compound can act as a robust anchoring group to the surface of metal oxide nanoparticles, such as titanium dioxide (TiO2) or zirconium dioxide (ZrO2). This allows for the surface modification of these nanoparticles and the creation of organic-inorganic hybrid materials. The vinyl group can then be used to polymerize from the surface of the nanoparticle, creating a polymer shell with covalently attached phosphonate groups at the interface. This approach can be used to prepare core-shell nanoparticles with tailored surface properties. For instance, nanocomposites of TiO2 and poly(3-chloro-2-hydroxypropyl methacrylate) have been prepared for selective adsorption and degradation of dyes, demonstrating the utility of functional polymers in modifying nanoparticle surfaces. mdpi.com Such hybrid materials can exhibit enhanced thermal stability, mechanical properties, and dispersibility in various matrices, making them suitable for applications in catalysis, coatings, and biomedical devices.
The table below outlines the potential role of this compound in the formation of hybrid materials.
| Material Type | Role of this compound | Potential Application |
| Surface-Modified Nanoparticles | Phosphonate group as an anchor to the nanoparticle surface. | Enhanced dispersibility, functional coatings. |
| Polymer-Coated Nanoparticles | Vinyl group for surface-initiated polymerization. | Core-shell materials with tailored properties. |
| Organic-Inorganic Composites | Covalent linkage between organic polymer and inorganic filler. | Materials with improved mechanical and thermal properties. |
Development of Functional Polymers with Specific Properties (e.g., sidechain phosphorus-containing polyacids)
The synthesis of polymers bearing phosphonic acid groups in their sidechains has garnered significant attention due to their unique properties, including high ion-exchange capacity, proton conductivity, and ability to complex with metal ions. nih.govresearchgate.netnih.gov These characteristics make them suitable for applications in areas such as dental composites, proton exchange membranes, and biocompatible materials. nih.govmdpi.com
One of the primary synthetic routes to sidechain phosphorus-containing polyacids involves the polymerization of unsaturated phosphoesters, followed by hydrolysis of the ester groups. nih.govencyclopedia.pub While various phosphorus-containing vinyl monomers are employed for this purpose, the reactivity of the monomer is a crucial factor. nih.govmdpi.com For instance, vinylphosphonic acid and its esters can be challenging to polymerize via free-radical methods, often resulting in low molecular weight polymers. mdpi.com In contrast, phosphorylated acrylates and methacrylates exhibit higher reactivity. nih.gov
Although direct polymerization of this compound to form such polyacids is not extensively documented in readily available literature, its structure suggests potential as a monomer or co-monomer. The vinyl group can participate in polymerization, and the diethoxyphosphoryl group can be hydrolyzed to the desired phosphonic acid functionality in the resulting polymer. Post-polymerization modification is a common strategy in this field, where a polymer backbone is first created and then functionalized with phosphorus-containing groups. encyclopedia.pub
Catalysis and Ligand Design
The phosphonate moiety is a key component in the design of ligands for various catalytic reactions. Its ability to coordinate with metal ions allows for the creation of hybrid metal-phosphonate catalysts with diverse structures and reactivities. scispace.com
Design of Novel Phosphonate-Containing Ligands for Catalytic Reactions
While direct applications of this compound in ligand synthesis are not widely reported, the synthesis of related 2-aryl allyl phosphonates highlights the potential of similar structures in catalysis. For example, diethyl 2-bromoallylphosphonate, a structural analogue, has been utilized in nickel-catalyzed Suzuki-Miyaura coupling reactions with arylboronic acids to produce a variety of 2-aryl allyl phosphonates. nih.gov This reaction demonstrates the feasibility of modifying the allyl phosphonate structure to introduce different functionalities, which is a key step in ligand design.
The synthesis of such phosphonate-containing molecules opens avenues for creating novel ligands. The phosphonate group can act as an anchor to a metal center, while the aryl group can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the outcome of a catalytic reaction.
Influence of Phosphonate Moiety on Catalytic Efficiency and Selectivity
The incorporation of a phosphonate group into a catalyst can significantly impact its performance. For instance, the introduction of a phosphonate moiety to a polymer support for a catalyst has been shown to increase the polarity of the catalyst, enhancing its solubility in alcoholic media and improving its dispersion during the reaction. scispace.com
In specific catalytic applications, the phosphonate group plays a direct role in the catalytic cycle. In heterogeneous rhodium complexes containing phosphonate-functionalized bipyridine ligands, the phosphonate arrangement and its interaction with the support material have been shown to influence catalytic efficiency in hydrogenation reactions. scispace.com Furthermore, in asymmetric catalysis, the chiral environment created by ligands is crucial for achieving high enantioselectivity. The stereochemistry of phosphonate-containing ligands can direct the approach of substrates to the metal center, thereby controlling the chirality of the product. mdpi.com
Bioorganic Research and Mechanistic Biology
Phosphonates are widely recognized for their roles in bioorganic chemistry and as tools for studying biological systems, primarily due to their structural similarity to phosphates. nih.gov
Probes for Investigating Enzyme Inhibition Mechanisms
Phosphonates serve as effective mimics of the tetrahedral transition states of reactions catalyzed by various enzymes, such as peptidases and lipases. nih.gov Their stability towards hydrolysis compared to their phosphate (B84403) counterparts makes them ideal for designing enzyme inhibitors. nih.gov While specific studies detailing the use of this compound as a direct precursor for enzyme inhibitors are scarce, the broader class of phosphonates has been extensively explored for this purpose.
The general strategy involves synthesizing phosphonate analogues of natural substrates that can bind to the active site of an enzyme but cannot be processed, thus inhibiting the enzyme's function. The data from such inhibition studies provide valuable insights into the enzyme's mechanism of action.
Structural Analogs for Studying Biological Recognition and Activity
The substitution of a phosphate group with a phosphonate in a biologically active molecule can help in understanding the importance of the phosphate's oxygen atom in biological recognition and activity. Since phosphonates replace a P-O-C linkage with a more stable P-C bond, they can be used to create non-hydrolyzable analogues of phosphorylated biomolecules. nih.gov
These structural analogues are valuable tools for studying a variety of biological processes, including signal transduction, metabolic pathways, and protein-ligand interactions. By observing how the biological system responds to the phosphonate analogue compared to the natural phosphate-containing molecule, researchers can deduce the specific roles of the phosphate group in these processes.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The synthesis of organophosphorus compounds has traditionally relied on methods that are often not environmentally benign. The future development of synthetic routes to 3-Chloro-2-diethoxyphosphorylprop-1-ene will undoubtedly be guided by the principles of green chemistry.
Current research in the broader field of organophosphorus chemistry is focused on developing eco-friendly methodologies. These include solvent-free reaction conditions, the use of renewable starting materials, and the design of atom-economical processes. For a compound like this compound, this could involve exploring one-pot syntheses that minimize waste and purification steps. A potential green route could be the direct conversion of allylic alcohols to phosphonates, a method that generates water as the only byproduct. acs.org
Future research could focus on adapting existing green protocols to the specific synthesis of this chlorinated allylic phosphonate (B1237965). This might involve the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, or employing catalytic systems that can operate in aqueous media.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Traditional Arbuzov Reaction | Well-established, versatile | Often requires harsh conditions, generation of alkyl halide waste |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up can be challenging, requires specialized equipment |
| Catalytic Direct Conversion of Allylic Alcohols | Atom-economical, water as a byproduct | Catalyst sensitivity and cost, substrate scope limitations |
| Solvent-Free Synthesis | Reduced solvent waste, simplified workup | Potential for high viscosity, heat transfer issues |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The functionalization of allylic phosphonates is often achieved through transition-metal catalysis. The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound.
Palladium- and nickel-based catalysts have been extensively used for the cross-coupling reactions of related allylic phosphonates, such as in Suzuki-Miyaura reactions. These reactions allow for the introduction of a wide range of substituents, transforming the allylic phosphonate into more complex molecules. For this compound, the chlorine atom could serve as a leaving group in such catalytic transformations.
Future research will likely focus on developing catalysts that offer high regio- and stereoselectivity. The presence of the phosphonate group and the chlorine atom on the allylic backbone presents a unique electronic and steric environment. Catalytic systems that can selectively target either the C-Cl bond for substitution or the double bond for addition reactions will be of significant interest. The exploration of earth-abundant metal catalysts, such as iron or copper, would also align with the goals of sustainable chemistry.
Discovery of New Reactivity Modes and Unexplored Chemical Transformations
The unique structural features of this compound—a vinyl phosphonate with an allylic chloride—suggest a rich and varied reactivity profile waiting to be explored. The electron-withdrawing nature of the diethoxyphosphoryl group is expected to influence the reactivity of the adjacent double bond and the allylic C-Cl bond.
This compound can be viewed as an electrophilic species, susceptible to nucleophilic attack. The position of the chlorine atom at the 3-position makes it a prime candidate for SN2' reactions, where a nucleophile attacks the double bond, leading to the displacement of the chloride ion. This reactivity pattern could be exploited for the synthesis of a variety of functionalized phosphonates.
Future research will likely aim to systematically investigate the reactivity of this compound with a diverse range of nucleophiles, including organometallic reagents, amines, and thiols. Furthermore, its potential as a diene or dienophile in cycloaddition reactions, or as a substrate for radical-mediated transformations, remains largely unexplored.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization
A thorough understanding of the structure, bonding, and electronic properties of this compound is fundamental to predicting and controlling its reactivity. The integration of advanced spectroscopic and computational methods will be essential for its comprehensive characterization.
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will provide the primary structural information. For instance, 1H, 13C, and 31P NMR spectroscopy will be crucial for elucidating the connectivity and electronic environment of the atoms. High-resolution mass spectrometry will confirm the molecular formula and can provide insights into fragmentation patterns.
Computational chemistry, particularly Density Functional Theory (DFT), will offer a deeper understanding of the molecule's electronic structure, conformational preferences, and reaction mechanisms. DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed structure. Furthermore, computational modeling can be employed to investigate the transition states of potential reactions, providing valuable information for the rational design of new synthetic methodologies.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| 1H NMR | Resonances for the ethoxy groups, a doublet for the CH2Cl group coupled to the phosphorus atom, and signals for the vinylic protons, also showing coupling to phosphorus. |
| 13C NMR | Signals for the ethoxy carbons, the CH2Cl carbon, and the vinylic carbons, with characteristic C-P coupling constants. |
| 31P NMR | A single resonance in the typical range for phosphonates. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns due to the presence of chlorine. |
Rational Design and Synthesis of Next-Generation Functional Materials
Organophosphorus compounds are increasingly being incorporated into functional materials due to their unique properties, which can include flame retardancy, metal chelation, and biological activity. The presence of both a reactive allylic chloride and a phosphonate group makes this compound an attractive monomer for the synthesis of novel polymers and hybrid materials.
The vinyl group could participate in polymerization reactions, while the phosphonate moiety can impart desirable properties to the resulting polymer. For example, phosphonate-containing polymers are known for their flame-retardant properties and their ability to coordinate with metal ions. The allylic chloride provides a handle for post-polymerization modification, allowing for the introduction of further functionality.
Future research in this area could focus on the polymerization of this compound, either as a homopolymer or in copolymers with other monomers. The resulting materials could be investigated for applications in areas such as flame-retardant coatings, dental adhesives, or as components of metal-organic frameworks (MOFs). The ability to rationally design the properties of these materials by tuning the monomer structure and polymerization conditions is a key advantage of this approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
